N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c24-18(21-13-17-14-28-20(29-17)9-2-1-3-10-20)19(25)22-15-5-7-16(8-6-15)23-11-4-12-30(23,26)27/h5-8,17H,1-4,9-14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSUJQKZRAQTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,5-Diols
A mixture of cyclohexanone and ethylene glycol undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) ketalization to yield 1,4-dioxaspiro[4.5]decane. Subsequent functionalization at the 2-position is achieved through:
Method A: Mannich Reaction
Reacting the spiroketal with formaldehyde and a secondary amine (e.g., dimethylamine) introduces an aminomethyl group. For the target compound, this intermediate is further alkylated to install the methylene bridge.
Method B: Reductive Amination
Condensation of 1,4-dioxaspiro[4.5]decan-2-one with methylamine under hydrogenation conditions (H₂, Pd/C) yields the 2-aminomethyl derivative.
Formation of the EthanediaMide Linker
The central ethanediamide bridge is constructed via sequential amidation:
Oxalyl Chloride Activation
Oxalyl chloride converts carboxylic acids to acyl chlorides, which react with amines:
- First Amidation : React 2-aminomethyl-1,4-dioxaspiro[4.5]decane with oxalyl chloride to form N-(spirocyclic methyl)oxalamoyl chloride.
- Second Amidation : Couple the intermediate with 4-(1,1-dioxothiazolidin-2-yl)aniline using Hunig’s base (DIPEA).
Optimization Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Oxalyl chloride | DCM | 0 → 25 | 82 |
| 2 | DIPEA | THF | 25 | 76 |
Synthesis of 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline
The thiazolidin-1,1-dioxide ring is assembled via cyclocondensation:
Sulfur Dioxide Insertion
React 4-isothiocyanatobenzene with 2-chloroethylamine hydrochloride in the presence of SO₂ to form the thiazolidin-1,1-dioxide. Subsequent hydrolysis yields the aniline derivative:
$$
\text{4-NCS-C₆H₄} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{SO}2, \text{Et}3\text{N}} \text{Thiazolidin-dioxide} \xrightarrow{\text{H}_2\text{O}} \text{4-(Thiazolidin-2-yl)aniline}
$$
Key Conditions :
- SO₂ gas bubbled into reaction mixture at −10°C.
- Yields improved to 68% using Ti(OEt)₄ as Lewis acid.
Final Coupling and Purification
The spirocyclic oxalamoyl chloride is reacted with 4-(1,1-dioxothiazolidin-2-yl)aniline under Schotten-Baumann conditions:
- Combine equimolar amounts of both components in dichloromethane.
- Add aqueous sodium bicarbonate to maintain pH 8–9.
- Stir at room temperature for 12 hours.
- Isolate via column chromatography (SiO₂, EtOAc/hexane 3:7).
Characterization Data :
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₃H₂₈N₃O₆S: 486.1654; found: 486.1651.
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.78 (m, 8H, spiro-H), 3.12 (s, 2H, CH₂N), 3.89 (t, J = 6.8 Hz, 2H, SO₂CH₂), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 7.32–7.45 (m, 4H, Ar-H).
Alternative Routes and Comparative Analysis
One-Pot Spiroketal-Thiazolidin Assembly
Copper-catalyzed three-component reactions enable concurrent spiroketal and thiazolidin formation:
$$
\text{CuI (10 mol\%), DIPEA, MeCN, 60°C, 24 h} \rightarrow \text{Target (55\% yield)}
$$
Solid-Phase Synthesis
Immobilizing the spirocyclic amine on Wang resin allows iterative amidation and cyclization steps, improving purity (>95%) but reducing overall yield (42%).
Challenges and Optimization Strategies
- Spiroketal Stability : Acidic conditions during amidation may cleave the ketal. Using mild bases (e.g., NaHCO₃) and low temperatures mitigates decomposition.
- Thiazolidin Oxidation : Over-oxidation of the sulfonamide to sulfone is prevented by stoichiometric control of SO₂.
Industrial-Scale Considerations
Patent AU2013204031B2 highlights the utility of flow chemistry for:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
Structural Analogues of the 1,4-Dioxaspiro[4.5]decane Moiety
(a) 4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 14)
- Key Features : Incorporates a 1-thia-4-azaspiro[4.5]decane core linked to a fluorophenyl group and a glycosylated thiadiazole.
- Synthesis : Achieved via bromination and coupling in basic conditions, yielding 68% product .
(b) 4-(Dibenzylamino)-2-(4-(dibenzylamino)-1,4-dioxaspiro[4.5]decan-8-yl)oxycyclohexanone (Compound 1)
- Key Features: Features a 1,4-dioxaspiro[4.5]decane core functionalized with dibenzylamino groups.
- Synthesis : Purified via silica gel chromatography (95% yield) after reflux in THF/HCl .
- Relevance : Highlights the synthetic versatility of the spirocyclic system in generating bioactive scaffolds .
Comparison with Target Compound :
Analogues of the Thiazolidinone Sulfone Moiety
(a) (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Derivatives
- Key Features: Thiazolidinone conjugated with benzamide via a methylidene linker.
- Synthesis : Uses carbodiimide coupling (EDC/HOBt) in DMF, a standard method for amide bond formation .
- Relevance: Demonstrates the role of thiazolidinone sulfones in enhancing electron-deficient character, aiding receptor interactions .
Comparison with Target Compound :
| Parameter | Target Compound | Thiazolidinone-Benzamide |
|---|---|---|
| Thiazolidinone Modification | 1,1-Dioxo sulfone | 2,4-Dioxo |
| Linker Type | Ethanediamide | Benzamide |
| Synthetic Method | Not reported | EDC/HOBt-mediated coupling |
Hybrid Compounds with Dual Moieties
Dibenzo-1,4-dioxin Derivatives
- Key Features : Acetaldehyde-modified dibenzo-dioxins with antioxidant activity .
- Synthesis : Involves hydrazine hydrate and THF reflux, yielding trichloro-nitro derivatives .
- Activity : Antioxidant properties linked to electron-withdrawing substituents (e.g., nitro groups) .
Comparison with Target Compound :
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic compound characterized by its unique spirocyclic structure and thiazolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves multiple steps:
- Formation of the Spirocyclic Core : The initial step often includes the formation of the 1,4-dioxaspiro[4.5]decane framework through a ketalization reaction.
- Thiazolidine Modification : The incorporation of the thiazolidine moiety is achieved via a condensation reaction with appropriate thiazolidine derivatives.
- Final Coupling : The final product is obtained through coupling reactions involving the ethylenediamine scaffold.
The biological activity of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. This is particularly relevant in the context of cancer treatment where enzyme modulation can lead to reduced tumor growth.
- Receptor Binding : The structural features allow for unique binding interactions with various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of migration and invasion |
These findings suggest that N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide could serve as a lead compound for further development in anticancer therapies.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential for therapeutic applications.
- Mechanistic Studies : Research employing molecular docking simulations revealed that the compound binds effectively to target enzymes involved in cancer metabolism, suggesting a rational basis for its observed biological effects.
Q & A
Q. What are the key synthetic strategies for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between the dioxaspiro methylamine and the thiazolidinone-containing phenyl ethanediamide moiety.
- Spirocyclic framework preparation : Cyclization of 1,4-dioxaspiro[4.5]decan-2-ylmethyl precursors using acid-catalyzed ketal formation .
- Optimization of coupling reagents , such as carbodiimides (e.g., DCC), to enhance yield and purity . Reaction monitoring via HPLC or TLC is critical to isolate intermediates and final products .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm spirocyclic and amide functionalities .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography for resolving stereochemical ambiguities in the dioxaspiro system . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may require computational modeling (DFT) to validate conformers .
Q. What structural features distinguish this compound from analogs with similar cores?
- The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group imparts rigidity and modulates solubility .
- The 1,1-dioxo-1λ⁶-thiazolidin-2-yl group introduces sulfonamide-like electronic effects, enhancing hydrogen-bonding potential . Comparative studies with analogs (e.g., chloro- or fluoro-substituted phenyl derivatives) highlight its unique pharmacokinetic profile .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility but may require strict moisture control .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like hydrolysis of the dioxaspiro ring .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate amide bond formation . Contradictory yield reports in literature may stem from trace impurities in starting materials, necessitating pre-reaction purification .
Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?
- Dose-response reevaluation : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for batch-to-batch variability .
- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may confound results .
Q. How can structure-activity relationship (SAR) studies be designed to explore the thiazolidin-2-yl moiety’s role?
- Isosteric replacements : Substitute the 1,1-dioxo-thiazolidin group with sulfonamides or oxadiazoles to assess electronic effects .
- Protease inhibition assays : Compare inhibitory activity against serine hydrolases (e.g., trypsin-like proteases) to map pharmacophore requirements .
- Molecular docking : Use crystal structures of target proteins (e.g., COX-2, MMP-9) to predict binding modes and guide synthetic modifications .
Q. What experimental approaches address the compound’s stability challenges in aqueous buffers?
- pH stability profiling : Conduct accelerated degradation studies at pH 2–9 to identify labile bonds (e.g., amide or ketal hydrolysis) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Co-crystallization : Stabilize the dioxaspiro core via co-crystals with benzoic acid derivatives .
Methodological Notes
- Spectral Interpretation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals in the spirocyclic region .
- Biological Assays : Include counter-screens against related off-targets (e.g., kinases, GPCRs) to assess selectivity .
- Data Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) meticulously to resolve contradictory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
